tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans
Description
The compound tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans is a stereochemically defined carbamate derivative featuring a cyclobutane core substituted with a hydroxyl group and a piperidin-4-yl moiety in the (1s,3s) configuration. The tert-butyl carbamate group serves as a protective group for the amine, enhancing stability during synthetic processes . Key structural attributes include:
- Molecular formula: C₁₄H₂₆N₂O₃
- Molecular weight: 270.37 g/mol
- Stereochemistry: The trans arrangement of the hydroxyl and piperidin-4-yl groups on the cyclobutane ring imposes distinct spatial constraints, influencing its reactivity and intermolecular interactions .
This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS)-targeting molecules due to the piperidine moiety’s propensity to enhance blood-brain barrier permeability .
Properties
CAS No. |
2703772-39-6 |
|---|---|
Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-3-piperidin-4-ylcyclobutyl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-8-14(18,9-11)10-4-6-15-7-5-10/h10-11,15,18H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
ZRGPOQYZEASPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2CCNCC2)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group in piperidine, followed by the formation of the cyclobutyl ring and subsequent functionalization to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butyl carbamate group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a primary amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases that involve specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the hydroxy and piperidine groups, which can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous derivatives:
Key Comparative Insights :
Piperidine-containing analogs (e.g., ) exhibit enhanced solubility in polar solvents due to the amine’s basicity, whereas the cyclobutane-hydroxyl motif in the target compound may favor hydrogen-bonding interactions .
Stereochemical Impact :
- The trans configuration of the hydroxyl and piperidin-4-yl groups in the target compound contrasts with the cis-hydroxymethyl derivative (PB03190), which exhibits reduced steric hindrance and altered hydrogen-bonding capacity .
- Stereospecificity in piperidine derivatives (e.g., (3R,4S) in ) influences chiral recognition in enzyme-binding pockets, a property leveraged in asymmetric synthesis .
Functional Group Contributions: The hydroxyl group in the target compound enhances polarity (logP ~1.5 estimated) compared to methyl or acetylated analogs (e.g., tert-butyl N-[trans-4-acetylcyclohexyl]carbamate, logP ~2.8), impacting membrane permeability . Aminopyridine moieties (e.g., ) enable π-π stacking with aromatic residues in target proteins, a feature absent in the target compound.
Synthetic Accessibility :
- Deprotection of the tert-butyl carbamate group in the target compound likely follows standard acidic conditions (e.g., TFA, as in ), whereas analogs with bulky substituents (e.g., PBXA8075 ) may require optimized protocols to prevent side reactions.
- Cyclobutane synthesis often demands high-energy intermediates (e.g., [2+2] cycloadditions), making the target compound more synthetically challenging than piperidine or cyclopentane derivatives .
Biological Relevance: The piperidin-4-yl group in the target compound aligns with structural motifs in sigma-1 receptor ligands, whereas hydroxymethyl or aminopyridine derivatives (e.g., ) are more common in kinase or protease inhibitors.
Biological Activity
tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 2703772-39-6 |
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl N-(3-hydroxy-3-piperidin-4-ylcyclobutyl)carbamate |
| Purity | ≥ 95% |
The compound features a tert-butyl group, a piperidine ring, and a cyclobutyl moiety, which contribute to its unique pharmacological profile.
The biological activity of tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy and piperidine groups facilitate binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for its potential therapeutic effects.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antinociceptive Effects: Studies have shown that compounds with similar structural features can influence pain pathways, potentially offering analgesic properties.
- Neuroprotective Properties: The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, which may provide neuroprotective effects against neurodegenerative conditions.
Case Studies and Research Findings
-
Antinociceptive Activity:
- A study investigating the antinociceptive effects of piperidine derivatives found that compounds structurally similar to tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate exhibited significant pain relief in animal models. The mechanism was linked to modulation of opioid receptors.
-
Neuroprotective Effects:
- Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective potential of piperidine-based compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms.
Comparative Analysis
To understand the uniqueness of tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl N-[1-(3-hydroxyphenyl)piperidin-4-yl]carbamate | Hydroxypiperidine ring | Antidepressant properties |
| tert-butyl N-[1-(4-methoxyphenyl)piperidin-4-yl]carbamate | Methoxy substituent on phenyl ring | Analgesic effects |
The unique combination of functional groups in tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate enhances its reactivity and potential therapeutic applications compared to these analogs.
Q & A
Basic: What are the key synthetic routes for trans-tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, and how can reaction conditions be optimized?
The synthesis typically involves constructing the cyclobutane-piperidine core followed by introducing the tert-butyl carbamate group. A common approach includes:
- Cyclobutane ring formation : Photochemical [2+2] cycloaddition or strain-driven ring closure under basic conditions .
- Carbamate protection : Reaction of the amine intermediate with tert-butyl chloroformate in dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .
- Optimization : Continuous flow reactors improve yield and scalability by enhancing heat/mass transfer . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
Basic: How is the stereochemistry of the trans isomer confirmed experimentally?
X-ray crystallography is the gold standard. Using SHELX for structure refinement, key steps include:
- Growing single crystals via slow evaporation (e.g., in methanol).
- Collecting diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Analyzing torsion angles (e.g., cyclobutane C-C-C-C dihedral angles > 150° for trans configuration) .
Alternative methods: - NMR : Vicinal coupling constants (J = 8–12 Hz for trans cyclobutane protons) and NOESY (absence of cross-peaks between opposing substituents) .
- Optical rotation : Compare experimental [α]D values with computational predictions (e.g., DFT with B3LYP/6-31G*) .
Basic: What functional groups in this compound influence its reactivity in biological assays?
- Hydroxyl group : Participates in hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Piperidine ring : Modulates lipophilicity (logP) and membrane permeability; protonation at physiological pH enhances solubility .
- Carbamate group : Acts as a protective moiety for amines, reducing off-target interactions during in vitro screens .
Methodological tip: Blocking the hydroxyl group via acetylation can test its role in target engagement .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reaction temperature : Higher temps (>40°C) may degrade intermediates, reducing yield. Replicate conditions precisely (e.g., 0–25°C for carbamate formation) .
- Catalyst purity : Trace metals in catalysts (e.g., Pd/C for hydrogenation) can poison reactions. Use freshly opened batches and confirm catalyst activity .
- Analytical methods : Compare HPLC (C18 column, 220 nm UV) and LC-MS data to rule out co-eluting impurities .
Advanced: What computational strategies predict the compound’s binding affinity for neurological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Glide with homology-modeled receptors (e.g., σ-1 or NMDA receptors). Focus on the piperidine-hydroxyl motif for pose validation .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen bond persistence .
- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding, prioritizing enthalpic contributions from polar interactions .
Advanced: How does the trans configuration impact pharmacokinetic properties compared to cis analogs?
- Metabolic stability : trans isomers often show slower CYP3A4-mediated oxidation due to steric hindrance around the hydroxyl group (test via liver microsome assays) .
- Solubility : trans configurations may adopt conformations that enhance aqueous solubility (measure via shake-flask method, pH 7.4 PBS) .
- Tissue distribution : Radiolabeled analogs (e.g., ^14C-carbamate) in rodent studies reveal higher brain penetration for trans vs. cis isomers, attributed to reduced P-gp efflux .
Advanced: What strategies address low reproducibility in biological activity across cell lines?
- Cell line validation : Authenticate via STR profiling and confirm target expression (e.g., qPCR for GPCRs) .
- Serum effects : Test assays in serum-free vs. 10% FBS media; serum proteins may sequester the compound, altering effective concentrations .
- Metabolic interference : Co-administer CYP inhibitors (e.g., ketoconazole) to assess if metabolite formation skews activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
